
2-Cinnamamido-4-phenylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cinnamamido-4-phenylthiazole is a heterocyclic compound that features a thiazole ring substituted with cinnamamido and phenyl groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
Target of Action
The primary targets of 2-Cinnamamido-4-phenylthiazole are the HIV-1 Nucleocapsid Protein (NC) and Poly [ADP-ribose] polymerase 1 (PARP1) . The HIV-1 NC plays a central role in virus replication, mainly by interacting with conserved nucleic acid sequences . PARP1 is a key player in DNA repair and genomic stability .
Mode of Action
This compound interacts with its targets to inhibit their functions. For instance, it inhibits the HIV-1 NC protein, thereby disrupting the replication of the virus . It also potentially affects the response of PARP1, which could influence DNA repair processes .
Biochemical Pathways
HIV-1 life cycle and DNA repair pathways . By inhibiting the HIV-1 NC protein, it disrupts the viral replication process . By potentially affecting PARP1, it could influence DNA repair and genomic stability .
Result of Action
The inhibition of the HIV-1 NC protein by this compound can lead to a decrease in viral replication, thereby reducing the viral load . Its potential effect on PARP1 could influence DNA repair processes, which might have implications for cell survival and genomic stability .
Analyse Biochimique
Biochemical Properties
It is known that thiazole derivatives, to which 2-Cinnamamido-4-phenylthiazole belongs, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that thiazole derivatives can have significant effects on various types of cells and cellular processes . For example, they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes are still being researched.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cinnamamido-4-phenylthiazole typically involves the reaction of 2-amino-4-phenylthiazole with cinnamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cinnamamido-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and cinnamamido groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
2-Cinnamamido-4-phenylthiazole has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Comparaison Avec Des Composés Similaires
2-Amino-4-phenylthiazole: Shares the thiazole core but lacks the cinnamamido group.
4-Cinnamamido-2-phenylthiazole: Similar structure but with different substitution patterns.
Uniqueness: 2-Cinnamamido-4-phenylthiazole is unique due to the presence of both cinnamamido and phenyl groups on the thiazole ring, which imparts distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in medicinal chemistry and other scientific research areas .
Propriétés
IUPAC Name |
(E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c21-17(12-11-14-7-3-1-4-8-14)20-18-19-16(13-22-18)15-9-5-2-6-10-15/h1-13H,(H,19,20,21)/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJRHCOBUKJCAJ-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107621-03-3 |
Source


|
| Record name | 2-Cinnamamido-4-phenylthiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57QC32JP5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
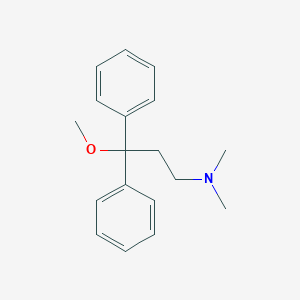
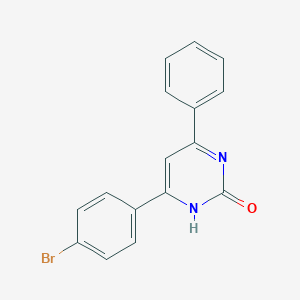
![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N,N-diethylacrylamide](/img/structure/B404616.png)
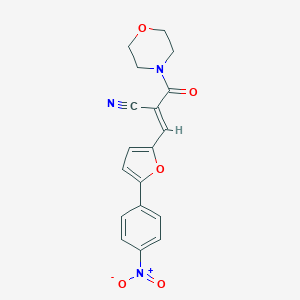
![2-[(3-methylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B404619.png)
![3-[5-(4-Bromophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile](/img/structure/B404620.png)
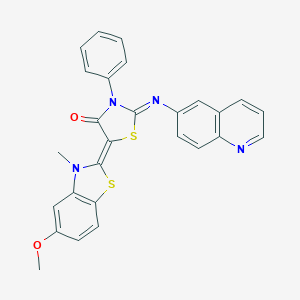
![N-[4-(dimethylamino)benzylidene]-N-(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)amine](/img/structure/B404623.png)
![Methyl 4-({4-[acetyl(methyl)amino]phenyl}amino)-4-oxobutanoate](/img/structure/B404628.png)
![6-(Bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B404636.png)
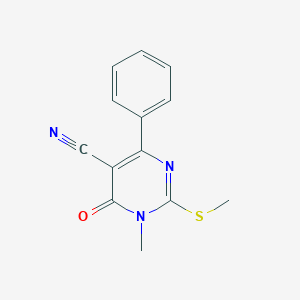
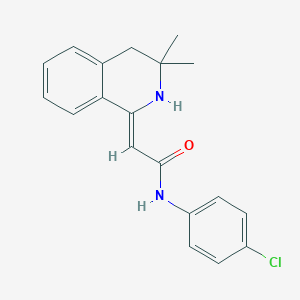
![2-(4-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B404644.png)

